molecular formula C26H21ClN4 B2947223 N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-00-4

N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2947223
CAS No.: 477233-00-4
M. Wt: 424.93
InChI Key: HZZPSFIESLILTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a fused pyrrole-pyrimidine core. Key structural features include:

  • N-7 substitution: A 4-methylphenyl group enhances steric bulk and modulates electron density.
  • C-5 substitution: A phenyl group contributes to π-π stacking interactions in biological targets.
  • N-4 substitution: A (2-chlorophenyl)methyl group introduces halogen-mediated hydrophobic and electronic effects.

The molecular weight is estimated at ~424.9 g/mol (calculated), with a logP value influenced by aromatic and chlorinated substituents, likely favoring moderate lipophilicity .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4/c1-18-11-13-21(14-12-18)31-16-22(19-7-3-2-4-8-19)24-25(29-17-30-26(24)31)28-15-20-9-5-6-10-23(20)27/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZPSFIESLILTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide (NaN₃) or electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In the case of its anticancer activity, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Substitution at N-4 Position

Compound Name N-4 Substituent Molecular Weight (g/mol) Key Properties/Biological Activity Reference
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Benzyl 390.49 Lower lipophilicity; potential kinase inhibition
N-(3-Chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-Chlorophenyl 319.77 Enhanced binding to ATP-binding pockets
N-(1-Naphthalen-1-ylmethyl)-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 1-Naphthalenylmethyl 394.18 Reduced solubility due to bulky substituent
Target Compound 2-Chlorophenylmethyl ~424.9 Improved metabolic stability vs. benzyl analog -

Key Insights :

  • The 2-chlorophenylmethyl group in the target compound likely enhances hydrophobic interactions compared to the benzyl analog , while the chlorine atom may reduce oxidative metabolism, extending half-life .

Substitution at C-5 and C-7 Positions

Compound Name C-5 Substituent C-7 Substituent Biological Activity Reference
5-(3-Methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-Methoxyphenyl Methyl Moderate antimicrobial activity
5-(Pyridin-4-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyridin-4-yl Methyl Improved solubility due to basic nitrogen
Target Compound Phenyl 4-Methylphenyl Enhanced π-π stacking; kinase inhibition potential -

Key Insights :

  • The phenyl group at C-5 in the target compound may improve binding to aromatic-rich enzyme pockets compared to methoxy or pyridinyl groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Benzyl Analog 5-(Pyridin-4-yl) Analog
Molecular Weight (g/mol) ~424.9 390.49 255.12
Calculated logP ~3.5 (estimated) ~3.0 ~1.8
Aqueous Solubility Low (chlorine effect) Moderate High (pyridine group)
Metabolic Stability High (Cl reduces oxidation) Moderate Low (pyridine metabolism)

Key Insights :

  • The target compound’s chlorine atom increases logP and metabolic stability but reduces solubility compared to non-halogenated analogs.
  • The pyridin-4-yl analog demonstrates superior solubility but may suffer from rapid hepatic clearance due to basic nitrogen.

Biological Activity

N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClN4C_{23}H_{17}ClN_{4} with a molecular weight of 416.9 g/mol. The IUPAC name is 7-(4-chlorophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine, indicating its complex structure comprising multiple aromatic rings and a pyrrolo[2,3-d]pyrimidine core.

PropertyValue
Molecular FormulaC23H17ClN4
Molecular Weight416.9 g/mol
IUPAC Name7-(4-chlorophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine

The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. Notably, it has been identified as an inhibitor of NF-kB inducing kinase (NIK), which plays a critical role in inflammatory responses and cancer progression. Inhibition of NIK can lead to decreased interleukin 6 secretion, thus potentially reducing inflammation and tumor growth .

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties by targeting various signaling pathways involved in cell proliferation and survival. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .

Antimicrobial Activity

In addition to its anticancer potential, this compound has also been evaluated for antimicrobial activity. Research indicates that it may possess inhibitory effects against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Studies

  • Inhibition of NIK : A derivative of the compound was shown to inhibit NIK with high potency and selectivity. In vitro studies demonstrated that this derivative effectively reduced interleukin 6 levels in BEAS-2B cells, indicating its therapeutic potential in treating inflammatory diseases .
  • Antitumor Activity : In a study focusing on the antitumor effects of pyrrolo[2,3-d]pyrimidine analogs, one variant exhibited significant cytotoxicity against several cancer cell lines, outperforming standard chemotherapeutic agents in terms of efficacy .

Q & A

Q. What are effective synthetic routes for this compound, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution of a 4-chloro-pyrrolo[2,3-d]pyrimidine precursor with substituted benzylamines. For example, analogous compounds were prepared using 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine and amines under reflux in anhydrous solvents (e.g., DMF or THF), yielding products with 64–77% efficiency . Key intermediates are validated via 1H^1H-NMR (e.g., aromatic protons at δ 6.6–8.2 ppm, NH signals at δ 11.8–11.9 ppm) and HRMS (mass accuracy < 2 ppm) .

Q. Which spectroscopic methods are critical for structural confirmation?

A combination of 1H^1H-NMR (to resolve aromatic and NH protons), 13C^{13}C-NMR (to confirm pyrrolopyrimidine core carbons at δ 151–158 ppm), and IR (for NH/CN stretches at 3099–3131 cm1^{-1}) is essential . HRMS ensures molecular formula accuracy (e.g., C25_{25}H22_{22}N4_4O with Δm/z = 0.0002) . Purity (>99%) is confirmed via HPLC with UV detection at 254 nm .

Q. How is preliminary biological activity assessed for this compound?

Antitumor activity is evaluated using in vitro tubulin polymerization assays and antiangiogenic models (e.g., endothelial cell migration assays). Analogous pyrrolo[2,3-d]pyrimidines showed IC50_{50} values < 1 µM in preclinical studies, with mechanism validation via molecular docking against β-tubulin or kinase targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Use statistical Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry). For example, central composite designs can identify optimal microwave-assisted reaction conditions (e.g., 120°C for 5 minutes in acetonitrile/triethylamine), reducing side products . Real-time monitoring via FTIR or Raman spectroscopy further refines endpoint determination .

Q. What computational strategies predict biological targets and guide SAR studies?

Molecular docking (AutoDock Vina) and MD simulations prioritize targets like tubulin or kinases. For example, docking scores (< -9 kcal/mol) correlate with experimental IC50_{50} values in pyrrolo[2,3-d]pyrimidines. QSAR models using Hammett constants or logP values rationalize substituent effects on activity .

Q. How to resolve contradictions in biological data across studies?

Orthogonal assays validate target engagement. For instance, discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement in live cells .

Q. What strategies mitigate challenges in regioselective functionalization?

Directed ortho-metalation (DoM) or protecting-group strategies enable selective C-5 or C-7 substitution. For example, using TMS-protected amines or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) achieves regiocontrol in pyrrolo[2,3-d]pyrimidine cores .

Methodological Considerations Table

Research Stage Key Techniques Example Data Evidence Source
SynthesisMicrowave-assisted reactions, DoEYield: 77% at 120°C/5 min; Purity: >99% (HPLC)
Characterization1H^1H-NMR, HRMS, HPLC-UVδ 11.89 (NH); m/z 394.1783 (calc. 394.1794)
Biological ScreeningTubulin polymerization, CETSAIC50_{50}: 0.8 µM (tubulin); ΔTm_{m}: +4°C (CETSA)
Computational DesignDocking, QSARDocking score: -9.2 kcal/mol; logP = 3.2 (predicted vs. experimental)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.